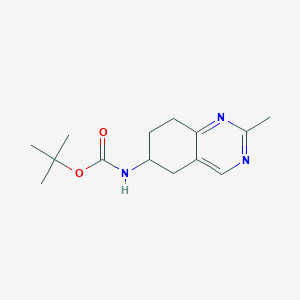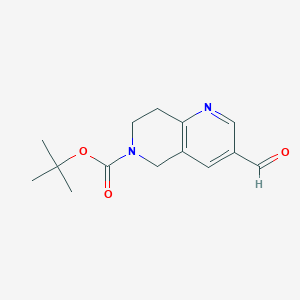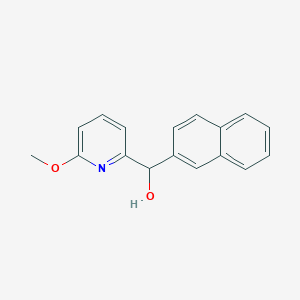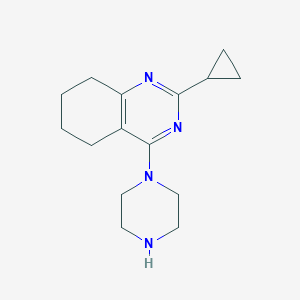
tert-Butyl (2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a quinazoline ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)carbamate typically involves the reaction of a quinazoline derivative with tert-butyl chloroformate in the presence of a base. The reaction is carried out under mild conditions, often at room temperature, to ensure high yields and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl (2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)carbamate can undergo oxidation reactions, leading to the formation of quinazoline N-oxides.
Reduction: The compound can be reduced to form tetrahydroquinazoline derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
- Oxidation products include quinazoline N-oxides.
- Reduction products are tetrahydroquinazoline derivatives.
- Substitution reactions yield various functionalized quinazoline compounds .
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl (2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological targets such as dihydrofolate reductase and pantothenate kinase has been explored in various studies .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications, including its role as an antitubercular and antidiabetic agent. Molecular docking studies have shown high binding affinity towards essential enzymes, suggesting its use in the treatment of diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of tert-butyl (2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)carbamate involves its interaction with specific molecular targets. It acts as an inhibitor of enzymes such as dihydrofolate reductase and pantothenate kinase. By binding to the active sites of these enzymes, it prevents their normal function, leading to the inhibition of essential biological pathways. This mechanism is particularly relevant in the context of its antitubercular and antidiabetic activities .
Comparaison Avec Des Composés Similaires
- tert-Butyl (2-hydroxyethyl)(methyl)carbamate
- tert-Butyl carbamate
- tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate
Comparison: Compared to these similar compounds, tert-butyl (2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)carbamate is unique due to its quinazoline ring system. This structural feature imparts distinct chemical and biological properties, making it more versatile in various applications. For instance, its ability to inhibit specific enzymes and its potential therapeutic applications set it apart from other carbamates .
Propriétés
Formule moléculaire |
C14H21N3O2 |
|---|---|
Poids moléculaire |
263.34 g/mol |
Nom IUPAC |
tert-butyl N-(2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)carbamate |
InChI |
InChI=1S/C14H21N3O2/c1-9-15-8-10-7-11(5-6-12(10)16-9)17-13(18)19-14(2,3)4/h8,11H,5-7H2,1-4H3,(H,17,18) |
Clé InChI |
NPCWRYFMDKLOGL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C2CC(CCC2=N1)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(E)-2-(2-chlorophenyl)ethenyl]quinoline](/img/structure/B11855791.png)



![9-Phenyl-2,3,3a,4-tetrahydro-1h-benzo[f]isoindol-1-one](/img/structure/B11855829.png)

![6-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11855849.png)

![Indeno[2,1-b]pyran, 4-methyl-2-(2-thienyl)-](/img/structure/B11855857.png)

